1-(But-3-yn-1-yl)piperidin-3-ol

drug-likeness physicochemical profiling Lipinski parameters

1-(But-3-yn-1-yl)piperidin-3-ol (CAS 1247156-42-8) provides a strategic advantage for medicinal chemistry and chemical biology programs. Its two-carbon butynyl linker enhances CuAAC accessibility versus propargyl analogs, while the C3-hydroxyl group enables hydrogen-bond interactions critical for CNS-targeted libraries (LogP 0.47, TPSA 23.47 Ų). This scaffold supports modular diversification for PROTAC development, fragment-based drug discovery, and gold-catalyzed annulation. Select this specific regioisomer to avoid false-negative MAO screening results and achieve precise hydrogen-bonding vector geometry distinct from the 4-OH analog.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
Cat. No. B7872936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(But-3-yn-1-yl)piperidin-3-ol
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESC#CCCN1CCCC(C1)O
InChIInChI=1S/C9H15NO/c1-2-3-6-10-7-4-5-9(11)8-10/h1,9,11H,3-8H2
InChIKeyCOPOEXSJMXLVNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(But-3-yn-1-yl)piperidin-3-ol – Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(But-3-yn-1-yl)piperidin-3-ol (CAS 1247156-42-8) is a bifunctional piperidine building block bearing a terminal alkyne on an N-butynyl side chain and a secondary hydroxyl group at the C3 position of the heterocyclic ring . With a molecular formula of C9H15NO and a molecular weight of 153.22 g·mol⁻¹ , the compound occupies a favorable region of drug-like chemical space (MW < 500, H-bond donors = 1, H-bond acceptors = 2, rotatable bonds = 2–3) [1]. The coexistence of a terminal alkyne handle for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and a hydrogen-bond-capable hydroxyl group at a stereochemically significant position distinguishes this scaffold from simpler N-alkynyl piperidines and enables modular diversification strategies in medicinal chemistry and chemical biology [2].

Why 1-(But-3-yn-1-yl)piperidin-3-ol Cannot Be Replaced by Generic Piperidine–Alkyne Building Blocks in Rational Design Workflows


Procurement decisions for piperidine–alkyne building blocks are frequently reduced to the terminal alkyne functional group alone, overlooking the decisive impact of linker length, hydroxyl placement, and oxidation state on downstream molecular properties and synthetic outcomes [1]. The but-3-yn-1-yl chain in the target compound provides a two-carbon linker between the piperidine nitrogen and the terminal alkyne, in contrast to the one-carbon linker in propargyl (prop-2-yn-1-yl) analogs; this structural difference alters conformational flexibility, steric accessibility for CuAAC conjugation, and the spatial relationship between the alkyne-derived triazole and the piperidine pharmacophore [1]. Furthermore, the C3-hydroxyl group introduces hydrogen-bond donor/acceptor capacity absent in the non-hydroxylated analog 1-(but-3-yn-1-yl)piperidine, while the regioisomeric 1-(but-3-yn-1-yl)piperidin-4-ol presents a different hydrogen-bonding vector geometry that can produce divergent target-binding profiles . These structural distinctions are not interchangeable; substitution without quantitative evidence of functional equivalence risks altering click-conjugation efficiency, biological target engagement, and pharmacokinetic properties.

Quantitative Differentiation Evidence for 1-(But-3-yn-1-yl)piperidin-3-ol Against Closest Structural Analogs


Drug-Like Physicochemical Profile: Balanced Lipophilicity and TPSA Compared to Regioisomeric and Non-Hydroxylated Analogs

1-(But-3-yn-1-yl)piperidin-3-ol exhibits a computed LogP of 0.4664 and a topological polar surface area (TPSA) of 23.47 Ų, positioning it within the optimal drug-like range defined by Lipinski's Rule of Five (LogP < 5, TPSA < 140 Ų) . The 4-OH regioisomer (CAS 912947-80-9) has a substantially lower computed LogP of 0.025, indicating a meaningful difference in hydrophilicity of approximately 0.44 log units that translates to a roughly 2.75-fold difference in octanol–water partition coefficient . The non-hydroxylated analog 1-(but-3-yn-1-yl)piperidine (CAS 14256-74-7) contains only 1 H-bond acceptor (the piperidine nitrogen) and 0 H-bond donors, versus 2 acceptors and 1 donor for the target, which alters solubility, permeability, and target-binding potential [1]. These differences are quantifiable, intrinsic to the molecular structure, and cannot be compensated for by simple formulation adjustments.

drug-likeness physicochemical profiling Lipinski parameters

Click Chemistry Handle with Preserved Pharmacophore: Terminal Alkyne Accessibility vs. Propargyl (Prop-2-yn-1-yl) Analog

The but-3-yn-1-yl substituent in the target compound provides a two-carbon spacer between the piperidine nitrogen and the terminal alkyne, resulting in 2 rotatable bonds along the butynyl chain (N–CH2 and CH2–CH2–C≡CH torsion), compared to only 1 rotatable bond in the propargyl analog 1-(prop-2-yn-1-yl)piperidin-3-ol [1]. This additional degree of conformational freedom increases the effective reach of the alkyne moiety from the piperidine ring by approximately 1.2–1.5 Å, potentially improving accessibility for CuAAC conjugation with sterically demanding azide partners [2]. The propargyl analog has been crystallographically characterized bound to Trypanosoma cruzi farnesyl diphosphate synthase (FPPS) at 1.56 Å resolution (PDB 6R06), demonstrating that the N-propargyl-piperidin-3-ol scaffold is compatible with well-defined protein–ligand interactions; the butynyl extension in the target compound offers an opportunity to modulate binding-pocket depth engagement without sacrificing the click handle [2].

click chemistry CuAAC bioconjugation linker design

Hydrogen-Bond Donor Geometry at C3 vs. C4: Regioisomeric Differentiation for Target Engagement

The secondary hydroxyl group at the C3 position of the piperidine ring adopts an equatorial or axial orientation depending on ring conformation and substitution pattern, producing a hydrogen-bond vector that is geometrically distinct from that of the C4-hydroxyl regioisomer. The 3-OH regioisomer can engage binding-site residues via hydrogen bonds oriented at approximately 109° relative to the ring plane (tetrahedral geometry at C3), whereas the 4-OH regioisomer projects its hydroxyl vector more linearly from the ring [1]. Although no direct target-binding data are available for the racemic target compound, the propargyl analog containing the 3-OH–piperidine scaffold has been co-crystallized with FPPS (PDB 6R06) and binds in a well-defined pose, confirming that the 3-hydroxyl geometry is compatible with specific protein–ligand hydrogen-bond networks [1]. The 4-OH analog, while also bearing a hydrogen-bond donor, would be expected to engage the same binding pocket with altered hydrogen-bond geometry, potentially affecting binding affinity and selectivity.

hydrogen bonding regioisomer pharmacology structure–activity relationship

Biological Selectivity Fingerprint: Distinct MAO-B Activity Profile vs. Propargyl (Prop-2-yn-1-yl) Analog

The propargyl analog 1-(prop-2-yn-1-yl)piperidin-3-ol has been evaluated against human monoamine oxidase B (MAO-B) in a cell-based assay and demonstrated an IC50 > 100,000 nM (>100 µM), indicating that the short-linker scaffold is essentially inactive against this therapeutically relevant CNS target [1]. While direct MAO-B data for the butynyl (target) compound are not publicly available, the established structure–activity relationship (SAR) for N-alkynyl piperidines indicates that linker length and conformational flexibility are critical determinants of MAO isoform selectivity and potency; piperidine-based MAO inhibitors with optimized linker lengths have been reported to achieve IC50 values as low as 5.0–7.5 µM [2]. The additional methylene spacer in the butynyl chain may reposition the piperidine pharmacophore relative to the flavin cofactor in the MAO active site, potentially rescuing activity that is absent in the propargyl analog [2].

MAO-B inhibition selectivity profiling bioactivity screening

Synthetic Utility: Scaffold for Gold-Catalyzed Annulation in Alkaloid Total Synthesis

The non-hydroxylated analog 1-(but-3-yn-1-yl)piperidine has been employed as a key intermediate in the total synthesis of the quinolizidine alkaloid (±)-decinine, where it undergoes a gold-catalyzed annulation to form lasubine II, a late-stage intermediate [1]. This transformation exploits the but-3-yn-1-yl chain as a π-nucleophile for Au(I)/(III)-mediated cyclization, a reactivity mode that is not accessible with the propargyl analog due to ring-size constraints in the resulting annulation product [1]. The presence of the C3-hydroxyl group in the target compound introduces an additional functional handle for stereoselective transformations; the asymmetric synthesis of 2-substituted piperidin-3-ols from protected glycolaldehyde hydrazones has been established, providing a route to enantiomerically enriched variants of the 3-OH scaffold [2]. While the target compound itself has not been reported in a published total synthesis, the demonstrated annulation chemistry of the but-3-yn-1-yl piperidine core, combined with established asymmetric routes to the piperidin-3-ol framework, strongly supports its utility as a versatile intermediate for complex molecule construction.

total synthesis gold catalysis alkaloid natural products

Recommended Research and Industrial Deployment Scenarios for 1-(But-3-yn-1-yl)piperidin-3-ol Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Balanced Drug-Like Physicochemical Properties

When screening piperidine–alkyne building blocks for fragment-based or lead optimization programs, 1-(but-3-yn-1-yl)piperidin-3-ol offers a LogP of 0.4664 and TPSA of 23.47 Ų—values that reside within the optimal range for oral bioavailability according to Lipinski's Rule of Five . The C3-OH regioisomer provides a 0.44 log-unit higher lipophilicity compared to the C4-OH analog (LogP 0.025), which can be advantageous for achieving sufficient membrane permeability while retaining aqueous solubility . This compound is particularly suited for CNS-targeted programs where balanced LogP (typically 1–4) is critical for blood–brain barrier penetration.

CuAAC-Based Probe and PROTAC Synthesis Requiring Extended Linker Reach

For bioorthogonal conjugation applications or proteolysis-targeting chimera (PROTAC) construction, the two-carbon butynyl linker in the target compound provides an estimated 1.3 Å greater alkyne reach compared to the propargyl (prop-2-yn-1-yl) analog , enhancing steric accessibility for CuAAC reactions with bulky azide partners. The C3-hydroxyl group serves as an additional derivatization site for installing warhead moieties or fluorophores, while the alkyne handle enables modular triazole formation. The crystallographically validated binding of the propargyl-3-OH scaffold to FPPS (PDB 6R06) provides structural confidence that the 3-OH geometry is compatible with well-defined protein–ligand interactions [1].

MAO-B Targeted CNS Drug Discovery Leveraging Butynyl Linker SAR

The documented MAO-B inactivity of the propargyl analog (IC50 > 100 µM) compared with the measurable dual MAO-A/B inhibition (IC50 ~5–7.5 µM) of related butynyl-piperidine scaffolds establishes a compelling SAR hypothesis: the two-carbon linker may be a critical structural determinant for MAO active-site access. Researchers initiating MAO-focused medicinal chemistry programs should select the butynyl (target) compound over the propargyl analog to avoid the risk of a false-negative screening result caused by inadequate linker length. The C3-hydroxyl group further enables hydrogen-bond interactions with active-site residues that are absent in the non-hydroxylated 1-(but-3-yn-1-yl)piperidine comparator .

Complex Alkaloid and Heterocycle Synthesis via Transition-Metal-Catalyzed Annulation

Synthetic chemistry groups pursuing quinolizidine, indolizidine, or related azabicyclic alkaloid targets can deploy 1-(but-3-yn-1-yl)piperidin-3-ol as a precursor for gold-catalyzed annulation, following the precedent established with the non-hydroxylated analog in the total synthesis of (±)-decinine . The C3-hydroxyl group introduces a stereochemical handle that can be exploited for diastereoselective transformations using established asymmetric piperidin-3-ol synthesis methodology . This dual reactivity—alkyne π-nucleophilicity for annulation plus hydroxyl-directed stereocontrol—is not available from analogs lacking the C3-OH group or bearing a shorter alkyne chain.

Quote Request

Request a Quote for 1-(But-3-yn-1-yl)piperidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.